

Technical Whitepaper: Structure-Activity Relationship of AMG-1694 Analogues

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Compound of Interest

Compound Name: AMG-1694
CAS No.: 1361217-07-3
Cat. No.: B605399

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Target Class: Protein-Protein Interaction (PPI) Disruptors Therapeutic Area: Type 2 Diabetes Mellitus (T2DM) Primary Mechanism: GK-GKRP Complex Dissociation (Hepatoselective Glucokinase Activation)

Executive Summary

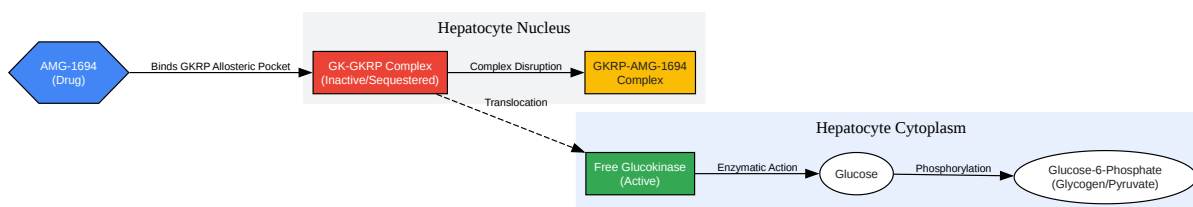
AMG-1694 is a potent, small-molecule disruptor of the interaction between Glucokinase (GK) and the Glucokinase Regulatory Protein (GKRP).[1][2][3][4][5] Unlike direct Glucokinase Activators (GKAs) which target the enzyme systemically and carry a risk of hypoglycemia, **AMG-1694** functions via a hepatoselective mechanism. By binding to a novel allosteric pocket on GKRP, it triggers the release of GK from the nucleus to the cytoplasm in hepatocytes, thereby enhancing hepatic glucose disposition without deranging whole-body glucose sensing. This guide analyzes the medicinal chemistry evolution from initial hits to **AMG-1694** and its optimized analogue, AMG-3969.

Biological Rationale: The GK-GKRP Shuttle

To understand the SAR of **AMG-1694**, one must first understand the "GKRP Anchor" mechanism. In the liver, GK is sequestered in the nucleus by GKRP during low-glucose states (fasting).[1][2][6][7] High glucose or fructose-1-phosphate triggers GK release into the cytoplasm.

- Mechanism of Action: **AMG-1694** binds to GKRP, inducing a conformational change that mimics the effect of fructose-1-phosphate, forcing the release of GK.
- Therapeutic Advantage: Because GKRP is expressed almost exclusively in the liver, **AMG-1694** avoids the hypoglycemia associated with activating GK in pancreatic -cells.

Pathway Visualization



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Figure 1: Mechanism of **AMG-1694** induced GK translocation.[2][3][4] The drug disrupts the nuclear complex, freeing GK to process glucose in the cytoplasm.

Chemical Scaffold Analysis

AMG-1694 is built upon a piperazine core, serving as a scaffold to orient three distinct pharmacophores into the GKRP binding pocket.

Core Structure Breakdown

Region	Chemical Moiety	Function in Binding Pocket
Core Scaffold	(S)-Methylpiperazine	Provides the vector to orient the "Head" and "Tail" groups; the methyl group introduces chirality to match the binding pocket stereochemistry.
The "Anchor" (Tail)	Trifluoro-propan-2-ol linked to Phenyl	Critical Pharmacophore. The hydroxyl group mimics the phosphate of Sorbitol-6-Phosphate (S6P), forming hydrogen bonds with Arg/Lys residues deep in the pocket. The group fills a hydrophobic sub-pocket.
The "Head"	Thiophene-2-sulfonyl	Interacts with the solvent-exposed region; the sulfonyl group provides rigid geometry and H-bond acceptance.
Solubility Handle	Methylmorpholine	Attached via a methylene linker to the piperazine; improves solubility and physicochemical properties.

Structure-Activity Relationship (SAR) Deep Dive

The evolution from initial screening hits to **AMG-1694** and subsequently AMG-3969 was driven by the need to balance potency with metabolic stability.

The "Anchor" Optimization (Trifluoro-alcohol)

Early hits lacked the specific trifluoro-alcohol moiety. Structural studies revealed that the phosphate group of the endogenous ligand (S6P) was a key interaction anchor.

- Modification: Introduction of a tertiary alcohol with a trifluoromethyl group.
- Result: The group provided metabolic stability (blocking oxidation) and enhanced lipophilicity, while the -OH group preserved the critical H-bond network originally occupied by the phosphate.
- Outcome: Significant boost in potency (IC50 dropped from M to low nM range).

The Piperazine Core & Chirality

The orientation of the substituents is governed by the piperazine ring.

- Chirality: The (S)-methyl substitution on the piperazine ring (and the methylmorpholine side chain) locks the conformation.
- Observation: The (S,S) diastereomer of **AMG-1694** showed superior binding affinity compared to the (R,R) or meso forms, confirming the stereospecific nature of the GKRP pocket.

Metabolic Stability: The AMG-1694 to AMG-3969 Transition

While **AMG-1694** was potent (IC50 = 7 nM), it suffered from high metabolic turnover (high clearance) in vivo, limiting its duration of action.

- Metabolic Soft Spot: The oxidative metabolism of the piperazine ring and the linker regions.
- Optimization Strategy (AMG-3969):
 - Rigidification of the scaffold.
 - Blocking metabolic "hotspots" on the aromatic rings with fluorine or methyl substituents.
 - AMG-3969 Profile: Maintained the nanomolar potency (IC50 = 4 nM) but demonstrated significantly improved pharmacokinetic (PK) properties, allowing for once-daily dosing

potential in rodent models.

Comparative Data Table

Compound	IC50 (GK-GKRP)	EC50 (Hepatocytes)	Metabolic Stability	Key Structural Feature
Hit Series	~1.2 M	> 10 M	Low	Sulfonamide core (lacked trifluoro-alcohol)
AMG-1694	7 nM	0.020 M	Low (High Clearance)	First-in-class trifluoro-alcohol anchor
AMG-3969	4 nM	0.202 M	High (Optimized)	Optimized scaffold for PK/PD balance

Experimental Protocols

GK-GKRP Interaction Assay (TR-FRET)

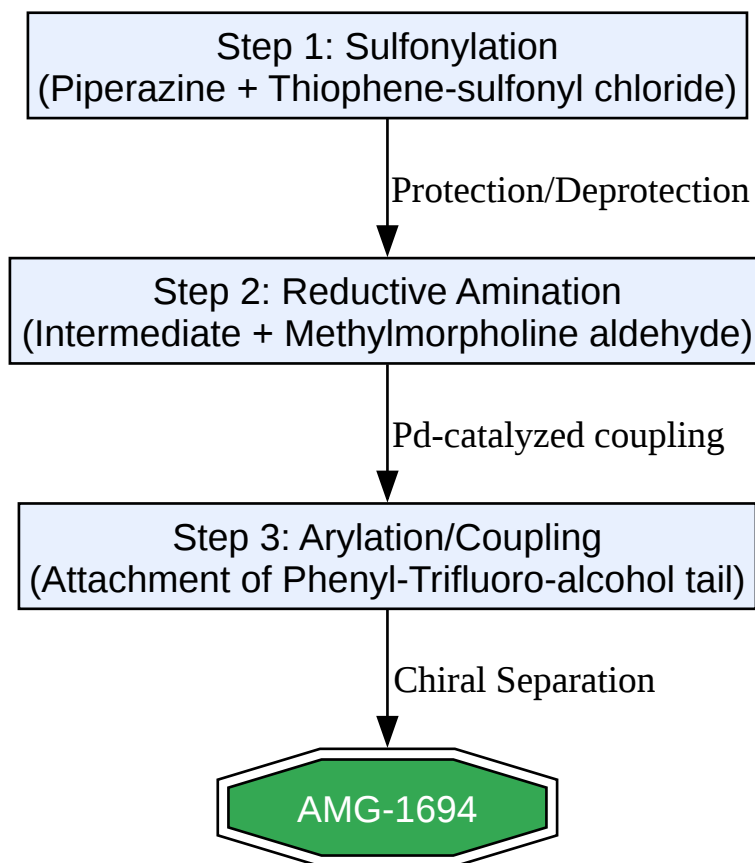
To validate the SAR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

- Reagents: Recombinant human GK (His-tagged) and GKRP (FLAG-tagged).
- Antibodies: Anti-His-Europium (Donor) and Anti-FLAG-Allophycocyanin (Acceptor).
- Procedure:
 - Incubate 5 nM GK and 5 nM GKRP in assay buffer (25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% BSA).
 - Add test compounds (**AMG-1694** analogues) in DMSO (1% final).
 - Incubate for 60 minutes at room temperature.
 - Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

- Analysis: A decrease in the FRET ratio (665/615) indicates disruption of the GK-GKRP complex.

Synthetic Workflow (Conceptual)

The synthesis of **AMG-1694** generally follows a convergent route.



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Figure 2: Conceptual retrosynthetic scheme for **AMG-1694** class compounds.

Future Directions

The discovery of **AMG-1694** and AMG-3969 validated the hypothesis that disrupting the GK-GKRP interaction is a viable therapeutic strategy. Unlike direct GK activators, which failed in late-stage trials due to hypoglycemia and lipid abnormalities, GKRP disruptors preserve the physiological regulation of GK in the pancreas. Future SAR efforts focus on:

- Dual-acting compounds: Combining GKRP disruption with other metabolic targets (e.g., PPAR agonists).
- Liver-targeting: Conjugating the scaffold to GalNAc moieties to further restrict distribution to hepatocytes and minimize off-target effects.

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Sources

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